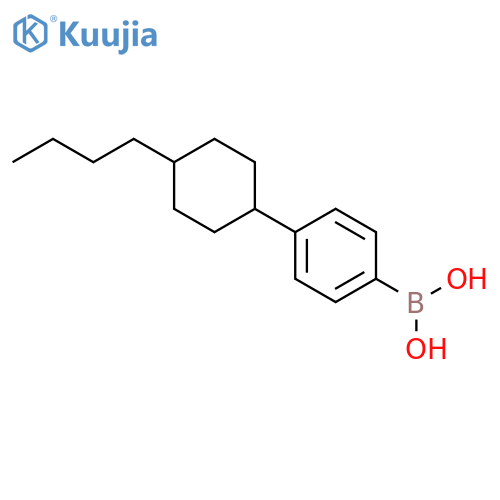Cas no 315220-11-2 (4-(4-Butylcyclohexyl)phenylboronicacid)

315220-11-2 structure
商品名:4-(4-Butylcyclohexyl)phenylboronicacid
CAS番号:315220-11-2
MF:260.182
メガワット:C16H25BO2
MDL:MFCD09750934
CID:829260
4-(4-Butylcyclohexyl)phenylboronicacid 化学的及び物理的性質
名前と識別子
-
- 4-(4-butylcyclohexyl)phenylboronic acid
- [4-(4-butylcyclohexyl)phenyl]Boronic acid
- 4-(TRANS-4-BUTYLCYCLOHEXYL)PHENYL]-BORONIC ACID
- 4-(4-Butylcyclohexyl)phenylboronicacid
-
- MDL: MFCD09750934
計算された属性
- せいみつぶんしりょう: 260.19500
じっけんとくせい
- 密度みつど: 1.02
- PSA: 40.46000
- LogP: 2.83040
4-(4-Butylcyclohexyl)phenylboronicacid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B280570-5mg |
4-(4-Butylcyclohexyl)phenylboronicacid |
315220-11-2 | 5mg |
$ 370.00 | 2022-06-07 | ||
| TRC | B280570-10mg |
4-(4-Butylcyclohexyl)phenylboronicacid |
315220-11-2 | 10mg |
$ 585.00 | 2022-06-07 | ||
| abcr | AB271354-25 g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 25g |
€1062.00 | 2023-06-22 | |
| abcr | AB271354-5g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 5g |
€424.50 | 2025-02-14 | |
| Chemenu | CM134378-5g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95%+ | 5g |
$450 | 2023-03-07 | |
| Chemenu | CM134378-1g |
(4-(4-Butylcyclohexyl)phenyl)boronic acid |
315220-11-2 | 95%+ | 1g |
$150 | 2023-03-07 | |
| abcr | AB271354-10 g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 10g |
€637.00 | 2023-06-22 | |
| abcr | AB271354-1g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 1g |
€169.50 | 2025-02-14 | |
| abcr | AB271354-25g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 25g |
€1062.00 | 2025-02-14 | |
| abcr | AB271354-1 g |
4-(trans-4-Butylcyclohexyl)phenylboronic acid, 95%; . |
315220-11-2 | 95% | 1g |
€169.50 | 2023-06-22 |
4-(4-Butylcyclohexyl)phenylboronicacid 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
315220-11-2 (4-(4-Butylcyclohexyl)phenylboronicacid) 関連製品
- 156837-90-0((4-(4-Propylcyclohexyl)phenyl)boronic Acid)
- 850568-56-8((4-sec-Butylphenyl)boronic Acid)
- 374538-04-2(4-Cyclohexylphenylboronic acid)
- 153624-38-5(4-Isobutylphenylboronic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:315220-11-2)4-(4-Butylcyclohexyl)phenylboronicacid

清らかである:99%
はかる:5g
価格 ($):405.0